molecular formula C21H24N4O2 B2469365 4-butoxy-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzamide CAS No. 2320856-95-7

4-butoxy-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzamide

Cat. No.: B2469365
CAS No.: 2320856-95-7
M. Wt: 364.449
InChI Key: PVYXIYLNLIHBKN-UHFFFAOYSA-N
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Description

4-Butoxy-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzamide is a benzamide derivative featuring a butoxy group at the para position of the benzene ring and a pyrazole-methyl-pyridinyl substituent on the amide nitrogen. The butoxy group enhances lipophilicity, which may influence membrane permeability, while the pyridin-4-yl moiety could facilitate π-π stacking interactions in biological targets.

Properties

IUPAC Name

4-butoxy-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-3-4-13-27-19-7-5-17(6-8-19)21(26)23-15-18-14-20(24-25(18)2)16-9-11-22-12-10-16/h5-12,14H,3-4,13,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYXIYLNLIHBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=CC(=NN2C)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine.

    Attachment of the Butoxy Group: The butoxy group can be introduced through an etherification reaction using butanol and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrazoles.

Scientific Research Applications

4-butoxy-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-butoxy-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s core structure aligns with several analogs, but key differences in substituents modulate its properties:

  • Pyridine Positional Isomerism: Compared to tert-butyl methyl(3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-yl)carbamate (Example 14, ), which has a pyridin-3-yl group, the target compound’s pyridin-4-yl substituent alters electronic distribution and binding geometry.
  • Substituent Diversity: Unlike (Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-(pyridin-4-yl)benzamide (M5, ), which contains a polar dioxothiazolidinone group, the target’s butoxy group increases hydrophobicity, likely reducing aqueous solubility but enhancing lipid bilayer penetration .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Solubility (DMSO/EtOH) Melting Point (°C)
Target Compound ~395 (estimated) Butoxy, Pyridin-4-yl, Pyrazole Moderate (inferred) N/A
(Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-(pyridin-4-yl)benzamide (M5) 327.36 Dioxothiazolidinone, Pyridin-4-yl High in DMSO 142–146
2-(4-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-2-nitrophenyl)-1-(4-(pyridin-4-yl)phenyl)ethanol (10c) 403.11 Trifluoromethyl, Nitro, Pyridin-4-yl Moderate N/A
  • Solubility: M5’s dioxothiazolidinone group confers higher polarity and DMSO solubility compared to the target’s butoxy chain, which is expected to reduce polar solvent compatibility .
  • Thermal Stability : M5’s melting point (142–146°C) suggests moderate stability, while the target’s butoxy group may lower its melting point due to increased conformational flexibility .

Biological Activity

4-butoxy-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a complex structure with a benzamide core, a butoxy substituent, and a pyridinylmethyl group linked to a pyrazole ring. Its IUPAC name is 4-butoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide, and it can be represented by the following chemical formula:

Property Value
Molecular Formula C21H24N4O2
Molecular Weight 364.44 g/mol
CAS Number 2034609-55-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Through molecular docking studies and biochemical assays, it has been shown to modulate various signaling pathways, particularly those involved in cancer cell proliferation and survival.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Binding: It has been identified to bind to certain receptors, altering their activity which can lead to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

Anticancer Activity

Studies have demonstrated that this compound possesses potent antiproliferative effects against various cancer cell lines. For example, it has been shown to reduce mTORC1 activity and increase autophagy in MIA PaCa-2 pancreatic cancer cells, indicating its potential as an anticancer agent .

Anti-inflammatory Properties

There is emerging evidence suggesting that the compound may exhibit anti-inflammatory effects. By modulating inflammatory pathways, it could potentially serve as a therapeutic option for inflammatory diseases.

Case Studies

Several studies have focused on the biological activity of related compounds with similar structures. For instance:

  • Study on Pyrazole Derivatives: A study investigated N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides which showed submicromolar antiproliferative activity and good metabolic stability . These findings highlight the importance of structural modifications in enhancing biological efficacy.
  • In vitro Studies: In vitro assays demonstrated that compounds similar to this compound can disrupt autophagic flux under nutrient-deprived conditions, presenting a novel mechanism for targeting cancer cells .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerReduced mTORC1 activity
Increased AutophagyEnhanced basal autophagy
Anti-inflammatoryPotential modulation of inflammatory pathways

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